molecular formula C18H14ClN3O2 B2995669 2-chloro-N-[2-(1-methyl-6-oxo-1,6-dihydropyridazin-3-yl)phenyl]benzamide CAS No. 1797965-98-0

2-chloro-N-[2-(1-methyl-6-oxo-1,6-dihydropyridazin-3-yl)phenyl]benzamide

Cat. No.: B2995669
CAS No.: 1797965-98-0
M. Wt: 339.78
InChI Key: SVJFHFCJAKCEKR-UHFFFAOYSA-N
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Description

2-chloro-N-[2-(1-methyl-6-oxo-1,6-dihydropyridazin-3-yl)phenyl]benzamide (CAS 1797965-98-0) is a chemical compound with the molecular formula C18H14ClN3O2 and a molecular weight of 339.8 g/mol . This benzamide derivative features a pyridazinone core, a scaffold recognized in medicinal chemistry for its diverse biological potential. Scientific literature indicates that pyridazinone derivatives have been investigated for a range of pharmacological activities, including serving as agonists for Formyl Peptide Receptors (FPRs), which play an essential role in the regulation of endogenous inflammation and immunity . Such compounds are of significant interest in immunology and oncology research for modulating immune cell responses, such as intracellular calcium flux and chemotaxis in human neutrophils . The specific substitution pattern on this molecule, integrating a 2-chlorobenzamide group and a 1-methyl-6-oxo-dihydropyridazine moiety, is designed to contribute to its biological activity and binding properties. The compound is available for research and screening purposes. It is supplied with a certificate of analysis and is intended for use in laboratory research only. This product is not intended for diagnostic or therapeutic uses.

Properties

IUPAC Name

2-chloro-N-[2-(1-methyl-6-oxopyridazin-3-yl)phenyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14ClN3O2/c1-22-17(23)11-10-16(21-22)13-7-3-5-9-15(13)20-18(24)12-6-2-4-8-14(12)19/h2-11H,1H3,(H,20,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SVJFHFCJAKCEKR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=O)C=CC(=N1)C2=CC=CC=C2NC(=O)C3=CC=CC=C3Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-N-[2-(1-methyl-6-oxo-1,6-dihydropyridazin-3-yl)phenyl]benzamide typically involves multiple steps. One common method includes the following steps:

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of high-throughput screening for reaction conditions, continuous flow reactors for large-scale synthesis, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

2-chloro-N-[2-(1-methyl-6-oxo-1,6-dihydropyridazin-3-yl)phenyl]benzamide undergoes various chemical reactions, including:

Common Reagents and Conditions

    Palladium Catalysts: Used in cross-coupling reactions.

    Strong Bases: Such as sodium hydroxide for hydrolysis reactions.

    Oxidizing Agents: Such as potassium permanganate for oxidation reactions.

Major Products

    Substituted Derivatives: Depending on the nucleophile used in substitution reactions.

    Oxidized or Reduced Pyridazinones: Resulting from oxidation or reduction reactions.

Scientific Research Applications

2-chloro-N-[2-(1-methyl-6-oxo-1,6-dihydropyridazin-3-yl)phenyl]benzamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-chloro-N-[2-(1-methyl-6-oxo-1,6-dihydropyridazin-3-yl)phenyl]benzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and biological context .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The compound shares structural motifs with several benzamide-based pesticides and heterocyclic derivatives. Key comparisons include:

Compound Name Molecular Formula Substituents on Pyridazinone Linker Group Molecular Weight Application Reference
2-chloro-N-[2-(1-methyl-6-oxo-1,6-dihydropyridazin-3-yl)phenyl]benzamide C18H14ClN3O2 1-Methyl Phenyl 347.78 Not specified N/A
N-[3,5-Dichloro-4-(6-oxo-1,6-dihydropyridazin-3-yloxy)-phenyl]-benzamide C17H11Cl2N3O3 None (oxygen-linked) Oxy-phenyl 376.19 Not specified
2-chloro-N-{2-[6-oxo-3-(trifluoromethyl)-1,6-dihydropyridazin-1-yl]ethyl}benzamide C14H11ClF3N3O2 3-Trifluoromethyl Ethyl 345.70 Not specified
Triflumuron (2-chloro-N-(((4-(trifluoromethoxy)phenyl)amino)carbonyl)benzamide) C15H10ClF3N2O3 Urea derivative 358.7 Insecticide

Key Observations:

Substituent Effects: The methyl group on the pyridazinone ring in the target compound may enhance metabolic stability compared to the trifluoromethyl analog (CAS 2415629-46-6), which could increase electronegativity and alter binding interactions . The chloro substituent on the benzamide is conserved across analogs, suggesting its role in hydrophobic interactions or target recognition .

In contrast, the ethyl linker in CAS 2415629-46-6 introduces flexibility, which might influence solubility . The oxy-phenyl linker in CAS 1581304-48-4 introduces an oxygen atom, which could participate in hydrogen bonding or metal coordination .

Biological Relevance: Triflumuron (CAS 64628-44-0), a urea-based insecticide, shares the chloro-benzamide motif but lacks the pyridazinone ring.

Physicochemical Properties

  • Molecular Weight : The target compound (347.78 g/mol) falls within the range of agrochemicals (e.g., triflumuron: 358.7 g/mol), suggesting favorable bioavailability .
  • Polarity: The absence of highly electronegative groups (e.g., trifluoromethyl) may improve solubility in non-polar matrices compared to CAS 2415629-46-6 .

Research Findings and Implications

  • Structural Stability: The methyl group on the pyridazinone likely reduces ring strain compared to oxygen-linked analogs (e.g., CAS 1581304-48-4), enhancing thermal stability .
  • Agrochemical Potential: Structural parallels to sulfonylureas (e.g., chlorsulfuron) suggest herbicidal activity via acetolactate synthase inhibition, though experimental validation is needed .
  • Crystallographic Insights : Software like WinGX and ORTEP could reveal anisotropic displacement patterns, aiding in understanding molecular conformations .

Biological Activity

2-chloro-N-[2-(1-methyl-6-oxo-1,6-dihydropyridazin-3-yl)phenyl]benzamide is a compound of significant interest due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its antimicrobial properties, mechanisms of action, and structure-activity relationships (SAR) based on various studies.

Chemical Structure

The compound can be represented by the following structural formula:

C18H15ClN4O2\text{C}_{18}\text{H}_{15}\text{ClN}_4\text{O}_2

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of compounds with similar structures. For instance, a study on N-(substituted phenyl)-2-chloroacetamides demonstrated effective activity against Gram-positive bacteria such as Staphylococcus aureus and methicillin-resistant S. aureus (MRSA) while being less effective against Gram-negative bacteria like Escherichia coli and moderately effective against Candida albicans .

Table 1: Antimicrobial Activity of Related Compounds

Compound TypeActivity Against Gram-positive BacteriaActivity Against Gram-negative BacteriaActivity Against Yeast
N-(substituted phenyl)-2-chloroacetamidesEffective (e.g., MRSA)Less effectiveModerate
This compoundTBDTBDTBD

The mechanism by which this compound exerts its biological effects is not fully elucidated. However, compounds with similar structural motifs typically interact with bacterial cell membranes or inhibit key metabolic pathways. The presence of halogenated phenyl groups enhances lipophilicity, facilitating membrane penetration and increasing antimicrobial efficacy .

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of this compound. The position and type of substituents on the phenyl ring significantly affect the compound's activity. For example, studies indicate that halogenated substituents can enhance antimicrobial properties due to increased lipophilicity and better interaction with lipid membranes .

Key Findings from SAR Studies:

  • Halogen Substitution : Compounds with halogenated substituents showed improved activity against Gram-positive bacteria.
  • Phenyl Ring Modifications : Variations in substituents on the phenyl ring lead to diverse biological activities.

Case Studies

  • Antimicrobial Testing : A series of chloroacetamides were tested against various bacterial strains, revealing that those with specific substitutions exhibited higher efficacy against MRSA and other pathogens .
  • In Vitro Studies : In vitro assays demonstrated that compounds similar to this compound could inhibit bacterial growth effectively under certain conditions.

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